2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
Description
Contextual Significance in Organic Chemistry and Material Science
The significance of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate (B1210297) and related glycol ether acetates in organic chemistry and material science stems from their versatile properties as solvents and chemical building blocks. The presence of multiple ether linkages, a terminal hydroxyl group, and an acetate ester group provides a unique balance of hydrophilic and hydrophobic characteristics. This allows them to dissolve a wide array of substances, including oils, resins, and nitrocellulose, making them valuable in the formulation of coatings, inks, and adhesives. atamanchemicals.com
In the coatings industry, for instance, higher-boiling-point solvents like glycol ether acetates are used to retard evaporation. dcceew.gov.au This slow evaporation rate is crucial for producing lacquers with a high-gloss finish and preventing defects like 'blushing' in varnishes. dcceew.gov.auwikipedia.org Their ability to dissolve chemically diverse compounds makes them effective coupling agents in complex mixtures. atamanchemicals.com
As chemical intermediates, these compounds can undergo further reactions at the hydroxyl or ester group, allowing for their incorporation into larger molecules and polymers. The fundamental reactions of esters, such as hydrolysis, can be catalyzed by acids or bases to yield the parent glycol and acetic acid.
Overview of Research Trajectories for Alkyl Glycol Ether Acetates
Research into alkyl glycol ether acetates has evolved from foundational studies of their synthesis and properties to investigations into their application in advanced technologies and responses to regulatory trends.
Synthesis and Kinetics: A primary research trajectory has focused on the efficient synthesis of glycol ether acetates. The most common method is the direct esterification of a glycol ether with acetic acid. google.comresearchgate.net Academic studies have explored the kinetics of this reaction under various conditions, evaluating different catalysts (both homogeneous, like p-toluenesulfonic acid, and heterogeneous, like Amberlyst 15 ion-exchange resin), reaction temperatures, and reactant molar ratios to optimize yield and reaction rates. researchgate.net The removal of water as a byproduct, often through azeotropic distillation, is a key aspect of driving the reaction to completion. google.com
Industrial Applications and Environmental Considerations: Much research has been driven by the industrial utility of these compounds as solvents. researchgate.netglycol-ethers.eu However, this has been accompanied by a significant research trend focusing on their toxicology and environmental impact. nih.gov Studies on the metabolism of ethylene (B1197577) glycol ethers (E-series) have shown that they can be metabolized to toxic alkoxyacetic acids. nih.gov These findings have prompted a regulatory-driven shift away from low molecular weight E-series glycol ethers toward propylene (B89431) glycol-based (P-series) alternatives where feasible. researchgate.net Research also continues into purification methods, such as the removal of metal ions, which is critical for high-purity grades required by the electronics industry for applications like photoresist solvents. researchgate.net
Emerging Advanced Applications: A more recent and sophisticated research trajectory involves the use of similar polyethylene (B3416737) glycol (PEG)-based structures as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.com PROTACs are an emerging class of therapeutic molecules designed to target specific proteins for degradation within cells. chemicalbook.com While research has specifically highlighted closely related compounds like 2-(2-hydroxyethoxy)ethyl acetate as a PEG-based PROTAC linker, this area represents a potential and advanced application for bifunctional molecules within this chemical class. chemicalbook.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate | 52337-72-1 | C8H16O5 |
| Triethylene glycol | 112-27-6 | C6H14O4 |
| Acetic acid | 64-19-7 | C2H4O2 |
| p-Toluenesulfonic acid | 104-15-4 | C7H8O3S |
| 2-(2-Hydroxyethoxy)ethyl acetate | 2093-20-1 | C6H12O4 |
| 2-(2-Ethoxyethoxy)ethyl acetate | 112-15-2 | C8H16O4 |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIJXNRGQFAGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068738 | |
| Record name | Ethanol, 2-[2-[2-(acetyloxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52337-72-1 | |
| Record name | 2-[2-[2-(Acetyloxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52337-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-(acetyloxy)ethoxy)ethoxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052337721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(acetyloxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(acetyloxy)ethoxy]ethoxy]- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5068738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Optimization for 2 2 2 Hydroxyethoxy Ethoxy Ethyl Acetate
Primary Synthetic Routes and Reaction Conditions
The industrial and laboratory-scale synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate (B1210297) predominantly relies on two main pathways: the direct esterification of diethylene glycol and the acetylation of 2-(2-hydroxyethoxy)ethanol. Each route offers distinct advantages and requires specific conditions for optimal performance.
Esterification of Diethylene Glycol with Acetic Acid or Anhydride
A common and cost-effective method for producing 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate is the direct esterification of diethylene glycol with either acetic acid or acetic anhydride. This reaction is typically catalyzed by a strong acid to achieve a reasonable reaction rate.
The choice of catalyst is crucial in the esterification of diethylene glycol. Strong mineral acids and organic sulfonic acids are the most frequently employed catalysts due to their ability to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity.
Sulfuric Acid (H₂SO₄): A widely used catalyst in esterification due to its low cost and high activity. google.com The concentration of sulfuric acid can significantly impact the reaction rate and equilibrium conversion. However, its use can sometimes lead to side reactions and corrosion issues. scispace.com
p-Toluenesulfonic Acid (PTSA): An organic-soluble strong acid that is often favored for its milder reaction conditions and reduced potential for side reactions compared to sulfuric acid. scispace.com PTSA is effective in catalyzing both esterification and transesterification reactions. scispace.com
The selection between these catalysts often depends on the specific process requirements, including reaction scale, desired purity, and equipment constraints.
Table 1: Comparison of Catalytic Systems for Diethylene Glycol Esterification
| Catalyst | Typical Concentration | Advantages | Disadvantages |
| Sulfuric Acid | 0.1 - 1.0% of total reactant mass | Low cost, high activity | Potential for side reactions, corrosive |
| p-Toluenesulfonic Acid | 0.2 - 0.8% of total reactant mass | Milder conditions, fewer side reactions, less corrosive | Higher cost than sulfuric acid |
Esterification is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the products. A common and effective strategy is the continuous removal of water, a byproduct of the reaction.
Azeotropic Distillation: This technique involves the addition of a water-immiscible solvent, such as toluene or cyclohexane, to the reaction mixture. scispace.comaidic.it The solvent forms a low-boiling azeotrope with the water produced during the reaction. This azeotrope is continuously distilled off, condensed, and the water is separated, while the entrainer is returned to the reactor. This process effectively removes water from the reaction, driving the equilibrium towards the formation of the ester. The efficiency of water removal is a key factor in maximizing the yield of this compound. aidic.it
Laboratory-Scale Synthesis from 2-(2-Hydroxyethoxy)ethanol
For laboratory-scale preparations, the synthesis of this compound often starts from 2-(2-hydroxyethoxy)ethanol. This route allows for more controlled conditions and can lead to high-purity products.
The choice of acetylating agent is a critical parameter in this synthesis.
Acetic Acid: A readily available and economical reactant. The esterification with acetic acid is a classic Fischer-Speier esterification, which is an equilibrium-controlled process requiring an acid catalyst and often the removal of water to achieve high conversion.
Acetyl Chloride: A more reactive acetylating agent than acetic acid. Its reaction with alcohols is typically faster and proceeds to completion without the need for water removal, as the byproduct is hydrogen chloride gas. However, acetyl chloride is more expensive and corrosive, requiring more careful handling. A comparative study of acetylating agents for similar alcohols showed that acetyl chloride can be more efficient under solvent-free conditions at room temperature. asianpubs.org
Acetic Anhydride: Another effective acetylating agent that reacts with alcohols to form the ester and acetic acid as a byproduct. The reaction is generally faster than with acetic acid and can be driven to completion. It is often used in the presence of a catalyst or a base to neutralize the acetic acid byproduct.
Table 2: Comparison of Reactants for Acetylation of 2-(2-Hydroxyethoxy)ethanol
| Reactant | Byproduct | Reactivity | Considerations |
| Acetic Acid | Water | Moderate | Equilibrium reaction, requires catalyst and water removal |
| Acetyl Chloride | Hydrogen Chloride | High | Fast reaction, irreversible, corrosive, moisture-sensitive |
| Acetic Anhydride | Acetic Acid | High | Fast reaction, byproduct needs to be considered |
To maximize the yield and minimize reaction time, optimizing the reaction temperature and catalyst concentration is essential.
Temperature: The rate of esterification generally increases with temperature. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product. For the esterification of similar alcohols with acetic acid, optimal temperatures are often found in the range of 60–85°C. dergipark.org.trcetjournal.it
Catalyst Concentration: The concentration of the acid catalyst, such as sulfuric acid, plays a significant role. An increase in catalyst concentration generally accelerates the reaction rate. However, beyond a certain point, further increases may not significantly improve the yield and can promote unwanted side reactions. Studies on similar esterification reactions have shown that catalyst concentrations in the range of 0.5–1.0 mol% are often optimal. cetjournal.it
Table 3: Optimization Parameters for Laboratory-Scale Synthesis
| Parameter | Range | Effect on Reaction |
| Temperature | 60 - 80°C | Increases reaction rate; higher temperatures may cause side reactions. |
| Catalyst Concentration (Sulfuric Acid) | 0.5 - 1.0 mol% | Increases reaction rate; higher concentrations may not improve yield and can cause side reactions. |
Emerging Synthetic Approaches
Formation during Microwave-Assisted Decomposition of Acetylacetonate Precursors
Information and data regarding this specific synthetic methodology are not available in the current body of scientific literature.
Chemical Reactivity and Mechanistic Investigations of 2 2 2 Hydroxyethoxy Ethoxy Ethyl Acetate
Hydrolytic Cleavage Pathways
Hydrolysis of the ester functional group in 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate (B1210297) results in the cleavage of the acetate moiety to yield acetic acid and triethylene glycol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate is a reversible equilibrium process. libretexts.orgchemistrysteps.com The reaction requires the presence of water and an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid, which generates hydronium ions (H₃O⁺) in solution. libretexts.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion portion of the tetrahedral intermediate to one of the ether-linked oxygen atoms of the triethylene glycol group. This converts the triethylene glycol moiety into a good leaving group (an alcohol). youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of triethylene glycol.
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and forming the final product, acetic acid. libretexts.org
Because the reaction is reversible, it is often driven to completion by using a large excess of water. libretexts.orgchemistrysteps.com
Table 1: Representative Conditions for Acid-Catalyzed Ester Hydrolysis Data based on general principles and analogous reactions for glycol ether esters.
| Parameter | Condition | Purpose |
| Catalyst | Dilute H₂SO₄ or HCl | Provides H₃O⁺ for catalysis. libretexts.org |
| Solvent | Excess Water | Acts as the nucleophile and shifts equilibrium towards products. libretexts.org |
| Temperature | Elevated (Heating under reflux) | Increases reaction rate. libretexts.org |
| Products | Acetic Acid & Triethylene Glycol | Result of ester cleavage. |
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comyoutube.com The reaction is typically carried out with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the triethylene glycol moiety as an alkoxide ion (⁻OCH₂CH₂OCH₂CH₂OCH₂CH₂OH). This alkoxide is a relatively poor leaving group but is displaced in this step.
Irreversible Acid-Base Reaction: The alkoxide ion is a strong base and immediately deprotonates the newly formed acetic acid. This acid-base reaction is rapid and essentially irreversible, forming triethylene glycol and an acetate salt (e.g., sodium acetate). chemistrysteps.comyoutube.com
Table 2: Key Features of Base-Catalyzed Ester Hydrolysis (Saponification) Information based on established mechanisms for ester saponification.
| Feature | Description | Consequence |
| Reagent | Strong Base (e.g., NaOH) | Provides the hydroxide nucleophile. youtube.com |
| Stoichiometry | Base is consumed | The base is a reactant, not a true catalyst. youtube.com |
| Reversibility | Irreversible | The final acid-base step prevents the reverse reaction. chemistrysteps.com |
| Products | Carboxylate Salt & Alcohol | Formation of stable acetate salt drives the reaction. |
Oxidative Transformation Pathways
The primary alcohol group at the terminus of the triethylene glycol chain in this compound is susceptible to oxidation. The nature of the final product depends on the strength and type of the oxidizing agent used.
Oxidation with Strong Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)
Strong oxidizing agents will typically convert the primary alcohol group into a carboxylic acid. chemistrysteps.commintlify.appmychemblog.com
Potassium Permanganate (KMnO₄): KMnO₄ is a powerful and versatile oxidizing agent. mychemblog.comlibretexts.org In neutral or, more commonly, alkaline or acidic conditions, it will oxidize the primary alcohol of this compound to the corresponding carboxylic acid. mintlify.appmychemblog.com The reaction proceeds through an intermediate aldehyde, which is rapidly further oxidized to the carboxylic acid in the presence of water. The mechanism is believed to involve the formation of a manganate (B1198562) ester, followed by its decomposition. stackexchange.com
Chromium Trioxide (CrO₃): Chromium trioxide, often used in an aqueous sulfuric acid and acetone (B3395972) solution (known as the Jones reagent), is another strong oxidizing agent. chemistrysteps.com It readily oxidizes primary alcohols to carboxylic acids. organic-chemistry.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed from CrO₃ and H₂SO₄). This ester then undergoes an elimination reaction, with a base (like water) abstracting a proton from the carbon bearing the oxygen, leading to the formation of an aldehyde. The aldehyde subsequently forms a hydrate (B1144303) in the aqueous medium, which is then further oxidized by the same process to the carboxylic acid. chemistrysteps.com
Recent studies on the oxidative degradation of triethylene glycol (the parent alcohol) show that under high temperatures and oxygen concentrations, fragmentation can also occur, leading to the formation of smaller molecules like formic acid, acetic acid, and diethylene glycol. ntnu.no
Table 3: Products of Oxidation with Strong Oxidizing Agents Predicted outcomes based on the known reactivity of primary alcohols.
| Oxidizing Agent | Typical Conditions | Final Product (at the alcohol terminus) |
| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat | Carboxylic Acid mintlify.appmychemblog.com |
| Chromium Trioxide (CrO₃) / H₂SO₄ | Acetone (Jones Reagent) | Carboxylic Acid chemistrysteps.com |
Nucleophilic Substitution Reactions
The ester group of this compound can undergo nucleophilic acyl substitution, where the acetate group acts as a leaving group. masterorganicchemistry.com
Acetate Group Displacement by Heteroatom Nucleophiles (e.g., Halides, Amines)
Halides: Direct displacement of the acetate group by a halide ion (e.g., Cl⁻, Br⁻) via an Sₙ2-type reaction is generally difficult as acetate is a weaker leaving group compared to halides. However, under acidic conditions with hydrogen halides (HBr, HI), cleavage of the ether linkages is a more probable reaction pathway. stackexchange.comlibretexts.org The reaction would proceed by protonation of an ether oxygen, followed by Sₙ2 attack by the halide ion, breaking a C-O bond.
Amines (Aminolysis): The reaction of the ester with an amine (such as ammonia (B1221849) or a primary/secondary amine) is a classic example of nucleophilic acyl substitution, known as aminolysis. This reaction results in the formation of an amide and triethylene glycol. The mechanism is analogous to hydrolysis, involving:
Nucleophilic Attack: The amine attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the triethylene glycol alkoxide leaving group.
Final Deprotonation: The alkoxide deprotonates the newly formed protonated amide to yield the final amide product and triethylene glycol.
This reaction is often used to convert esters to amides and can be performed under neutral or catalyzed conditions. Research on the aminolysis of ethyl acetate has shown that the reaction can be promoted significantly in continuous flow reactors at high temperatures and pressures without a catalyst. researchgate.net
Table 4: Nucleophilic Substitution Outcomes Predicted outcomes based on general nucleophilic acyl substitution principles.
| Nucleophile | Reaction Type | Major Products |
| Halide (e.g., HBr) | Ether Cleavage | Halo-substituted glycol ethers, Acetic Acid stackexchange.com |
| Amine (e.g., R-NH₂) | Aminolysis | N-substituted acetamide, Triethylene Glycol |
Solvation Mechanism and Intermediate Stabilization
The solvation behavior of this compound is dictated by its molecular structure, which features both polar and non-polar characteristics. This amphiphilic nature, combining a terminal hydroxyl group, multiple ether linkages, and an acetate group, allows it to be an effective solvent for a wide range of substances and to play a crucial role in stabilizing reactive species. sigmaaldrich.cn Glycol ethers as a class are known for their excellent solvency, chemical stability, and compatibility with water and numerous organic solvents. sigmaaldrich.cnatamanchemicals.com
Role of Hydrogen Bonding and Intermolecular Interactions
The unique solvency properties of this compound stem from the variety of intermolecular forces it can engage in. The molecule contains a terminal hydroxyl (-OH) group, which can act as a hydrogen bond donor. Additionally, the oxygen atoms in the ether linkages and the carbonyl oxygen of the acetate group can serve as hydrogen bond acceptors. This capacity for hydrogen bonding is critical to its miscibility with protic solvents like water and alcohols. sigmaaldrich.cn
Beyond hydrogen bonding, the ether and acetate functional groups create significant dipole moments within the molecule, leading to strong dipole-dipole interactions. These forces are key to its ability to dissolve polar and polarizable solutes. The ethyl and ethylene (B1197577) groups provide hydrocarbon-like character, enabling London dispersion forces and allowing for the solvation of non-polar substances. This dual functionality accounts for its utility as a coupling agent for water/organic systems and as a solvent for various resins, oils, waxes, and dyes. sigmaaldrich.cn
The combination of these interactions allows the compound to create a specific solvation shell around solute molecules or reactive intermediates, influencing their stability and reactivity.
Interactive Table: Intermolecular Interactions of this compound Below is a summary of the primary intermolecular forces exhibited by the compound and the functional groups responsible.
| Intermolecular Force | Responsible Functional Group(s) | Role in Solvation |
| Hydrogen Bonding (Donor) | Terminal Hydroxyl (-OH) | Solvating anionic species and hydrogen bond acceptors. |
| Hydrogen Bonding (Acceptor) | Ether Oxygens (-O-), Acetate Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Solvating protic solutes like water and alcohols. |
| Dipole-Dipole Interactions | Acetate Group (-OAc), Ether Linkages (-CH₂-O-CH₂-) | Dissolving polar and polarizable compounds. |
| London Dispersion Forces | Ethylene Backbone (-CH₂-CH₂-) | Interacting with and dissolving non-polar substances. |
Solvation and Stabilization of Reactive Intermediates in Chemical Reactions
The ability of this compound to solvate and stabilize reactive intermediates is fundamental to its application in various formulations, such as coatings, inks, and adhesives. silverfernchemical.comchemceed.com As a high-boiling, slow-evaporating solvent, it helps to control reaction rates and ensure proper film formation by maintaining a fluid environment where components can remain solvated and stable for longer periods. silverfernchemical.com
This stabilizing effect is leveraged in industries where it is used as a "retarder" solvent or a flow improver. silverfernchemical.comchemceed.com In paint and coating formulations, it ensures that resins and other components remain dissolved and stable during application and drying, which is crucial for achieving a uniform, high-gloss finish. silverfernchemical.comsilverfernchemical.comdcceew.gov.au By solvating the polymer resins effectively, it prevents premature aggregation and ensures that film formation occurs smoothly. chemceed.com While the compound is generally stable, it can react with strong oxidizing acids and may form potentially explosive peroxides upon prolonged contact with air and light. noaa.govscbt.com
Interactive Table: Physical and Chemical Properties The following table lists key physical and chemical properties of this compound and related compounds, which influence their solvation behavior.
| Property | This compound | Diethylene Glycol Monoethyl Ether Acetate | Reference |
| Molecular Formula | C₁₀H₂₀O₆ | C₈H₁₆O₄ | nist.gov |
| Molecular Weight | 236.26 g/mol | 176.21 g/mol | nist.gov |
| Boiling Point | Not specified | ~217 °C | carlroth.com |
| Density | Not specified | 1.046 g/cm³ at 20 °C | carlroth.com |
| Solubility in Water | Miscible | Soluble | scbt.com |
| logP (Octanol/Water Partition Coefficient) | -0.408 (Calculated) | Not specified | chemeo.com |
Analytical Characterization Techniques for 2 2 2 Hydroxyethoxy Ethoxy Ethyl Acetate
Spectroscopic Analysis
Spectroscopic analysis is the cornerstone for the characterization of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of the compound.
The ¹H NMR spectrum of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acetate provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure contains several distinct proton environments, leading to a series of signals with characteristic chemical shifts (δ) and splitting patterns.
Key expected signals include:
A sharp singlet for the methyl protons of the acetate group, typically appearing in the upfield region.
A series of multiplets for the methylene (B1212753) (CH₂) protons of the triethylene glycol chain.
A distinct signal for the terminal hydroxyl (-OH) proton, the chemical shift of which can be variable and dependent on solvent and concentration.
Based on established chemical shift values for similar structural motifs, the following assignments can be predicted.
| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Structural Detail |
|---|---|---|---|
| δ 4.25–4.15 | -C(=O)O-CH₂- | Triplet | Methylene group adjacent to the ester oxygen, deshielded by the carbonyl group. |
| δ 3.70–3.60 | -O-CH₂-CH₂-O- and HO-CH₂- | Multiplets | Overlapping signals from the internal methylene groups of the ethylene (B1197577) glycol chain and the terminal methylene adjacent to the hydroxyl group. |
| δ ~2.05 | CH₃-C(=O)- | Singlet | Methyl protons of the acetate group, appearing as a singlet due to the absence of adjacent protons. |
A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts are indicative of the carbon atom's hybridization and chemical environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.
The key signals in the ¹³C NMR spectrum are predicted as follows:
A downfield signal for the carbonyl carbon of the ester group.
A cluster of signals in the mid-field region for the six methylene carbons of the glycol chain.
An upfield signal for the methyl carbon of the acetate group.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Structural Detail |
|---|---|---|
| δ 170–171 | -C=O | Carbonyl carbon of the ester functional group. |
| δ 60–70 | -C(=O)O-CH₂- | Signals corresponding to the six different methylene carbons within the triethylene glycol chain, influenced by their proximity to the ester and hydroxyl groups. |
| -O-CH₂-CH₂-O- | ||
| HO-CH₂- | ||
| δ ~21 | CH₃- | Methyl carbon of the acetate group. |
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by prominent absorption bands corresponding to its ester and hydroxyl groups. Analysis of the IR spectrum of the closely related diethylene glycol monoacetate provides a strong basis for these assignments. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3450 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2950–2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1740 (strong) | C=O stretch | Ester Carbonyl |
| ~1100 | C-O stretch | Ether and Ester |
The presence of a strong, sharp peak around 1740 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. A broad absorption band centered around 3450 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. The region between 1200 and 1000 cm⁻¹ typically shows strong C-O stretching vibrations characteristic of the ester and multiple ether linkages.
The fragmentation of this compound is expected to occur primarily through two pathways:
Cleavage of the C-O bonds of the ether linkages, leading to a series of fragments separated by 44 Da, corresponding to the loss of an ethoxy unit (-CH₂CH₂O-).
Cleavage adjacent to the ester group , resulting in the loss of an acetyl group (CH₃CO, 43 Da) or an acetoxy group (CH₃COO, 59 Da).
The molecular ion peak (M⁺) at m/z = 192 may be observed, though it could be weak. Prominent peaks would be expected at m/z = 45, 89, and 133, corresponding to fragments of the poly(ethylene glycol) chain.
When this compound is used to create more complex derivatives, such as inclusion complexes or photosensitive polymers, other spectroscopic techniques become essential for characterization.
UV-Visible (UV-Vis) Spectroscopy : While the parent molecule does not have a strong chromophore for UV-Vis analysis, derivatives incorporating chromophoric units (e.g., spiropyran) can be studied. UV-Vis spectroscopy is used to monitor changes in the electronic structure of these derivatives, such as the light-induced isomerization of a spiropyran-containing polymer, by observing the appearance or disappearance of absorption bands in the visible region.
Circular Dichroism (CD) Spectroscopy : This technique is used to study chiral molecules. If this compound were incorporated into a chiral supramolecular assembly, such as an inclusion complex with a modified cyclodextrin, CD spectroscopy could provide information on the induced chirality and the conformation of the guest molecule within the chiral host cavity.
Fluorescence Spectroscopy : This highly sensitive technique is invaluable for studying host-guest interactions, particularly for inclusion complexes with hosts like cyclodextrins. If either the host or a derivative of the glycol acetate guest is fluorescent, complex formation can be monitored by changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime. This method allows for the determination of stoichiometry and binding constants of the inclusion complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Quantification Methods
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For this compound, both gas and liquid chromatography are utilized to achieve high-resolution separation and accurate quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. gcms.cz It is an essential tool for assessing the purity of this compound and confirming its chemical structure.
In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. japsonline.com The choice of column is critical for separating the target compound from impurities and starting materials like triethylene glycol. Columns with cyanopropylphenyl-based stationary phases are often effective for the analysis of glycol ethers and their derivatives. gcms.cz The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile gas phase.
As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons (electron ionization), causing them to fragment into characteristic patterns of ions. gcms.cz The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule. By analyzing the fragmentation pattern and comparing it to spectral libraries or known standards, the structure of this compound can be unequivocally confirmed. jmaterenvironsci.com The molecular ion peak and key fragment ions provide definitive structural information. For instance, the analysis of a compound with the chemical formula C8H16O5, consistent with triethylene glycol monoacetate, can be confirmed by exact mass measurements using high-resolution mass spectrometry. gcms.cz
Purity assessment is achieved by examining the gas chromatogram for the presence of extraneous peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. For accurate quantification, deuterated internal standards may be employed. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| GC System | |
| Column | Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similar gcms.cz |
| Carrier Gas | Helium japsonline.com |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp to 250°C japsonline.com |
| Injection Mode | Split |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 20-200 amu gcms.cz |
| Detector | Ion Trap or Quadrupole |
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. HPLC offers versatility in separation modes and detection methods.
For a polar compound like triethylene glycol monoacetate, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Detection of this compound can be challenging as it lacks a strong UV chromophore. A Refractive Index Detector (RID) is often employed for the analysis of glycols and their derivatives as it is a universal detector that responds to changes in the refractive index of the eluent. magtechjournal.comprotocols.io For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent agent, such as benzoyl chloride, can be performed prior to HPLC analysis. researchgate.netupce.cz This allows for the use of more sensitive detectors like UV-Vis or fluorescence detectors.
Alternatively, HPLC can be coupled with mass spectrometry (HPLC-MS) using an interface like electrospray ionization (ESI), which provides high sensitivity and specificity without the need for derivatization. upce.cz
Table 2: Example HPLC Conditions for Analysis of Glycol Derivatives
| Parameter | Typical Setting |
|---|---|
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile researchgate.net |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 50-75 °C for specific columns) magtechjournal.com |
| Detector | Refractive Index Detector (RID) or UV (after derivatization) researchgate.netmagtechjournal.com |
| Injection Volume | 20 µL |
Monitoring Reaction Progress and Purity (e.g., via FT-IR and GC-MS)
The synthesis of this compound, typically through the esterification of triethylene glycol with acetic acid or its derivatives, requires careful monitoring to optimize reaction conditions and determine the endpoint. researchgate.net Both Fourier-Transform Infrared Spectroscopy (FT-IR) and GC-MS are invaluable for real-time or periodic analysis of the reaction mixture. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR) is particularly well-suited for in-line reaction monitoring using attenuated total reflectance (ATR) probes. nih.gov This technique allows for the continuous tracking of changes in the concentrations of reactants and products by observing their characteristic infrared absorption bands. In the esterification of triethylene glycol, FT-IR can monitor:
The disappearance of the broad O-H stretching band of the starting material, triethylene glycol (around 3400 cm⁻¹). asianpubs.orgnist.gov
The appearance and growth of the strong C=O stretching band of the ester product, this compound (typically around 1735-1750 cm⁻¹). researchgate.net
The appearance of the C-O stretching band of the ester (around 1200-1250 cm⁻¹). researchgate.net
By plotting the intensity of these key peaks over time, a reaction profile can be generated, indicating the reaction kinetics and when the reaction has reached completion.
Table 3: Key FT-IR Vibrational Frequencies for Monitoring Esterification
| Functional Group | Wavenumber (cm⁻¹) | Reactant/Product | Change During Reaction |
|---|---|---|---|
| O-H Stretch (Alcohol) | ~3400 (broad) | Triethylene Glycol | Decreases |
| C=O Stretch (Ester) | ~1740 (sharp) | This compound | Increases |
| C-O Stretch (Ester) | ~1240 | This compound | Increases |
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for off-line monitoring of the reaction progress and purity. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This provides a detailed snapshot of the reaction mixture, allowing for the simultaneous quantification of the starting materials (triethylene glycol, acetic acid), the desired product (triethylene glycol monoacetate), and any potential byproducts, such as the diester (triethylene glycol diacetate). gcms.cznih.gov This detailed analysis is crucial for calculating conversion, selectivity, and yield, thereby ensuring the final product meets the required purity specifications.
Applications in Advanced Chemical Research and Industry
Role as a Chemical Solvent in Organic Synthesis
The utility of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate (B1210297) as a solvent is a cornerstone of its application in organic synthesis. Unlike common solvents that are either strictly polar or non-polar, its molecular structure allows for a more nuanced role in chemical reactions. It is recognized for its use in formulations for coatings, inks, and adhesives where its solvent properties are critical.
Facilitation of Dissolution and Reaction Dynamics
The compound's effectiveness as a solvent stems from its capacity for multiple types of intermolecular interactions. The ether linkages and the terminal hydroxyl group can engage in hydrogen bonding with polar solutes, while the ethyl acetate portion and the hydrocarbon backbone provide non-polar character. This amphipathic nature enables it to dissolve a wide array of both polar and non-polar reagents, facilitating homogenous reaction mixtures which are often crucial for optimal reaction kinetics. In laboratory settings, related glycol ether acetates are used for applications like column chromatography and extractions, underscoring their value in dissolving and separating chemical components. calpaclab.comspectrumchemical.com
| Property | Description | Implication in Organic Synthesis |
| Bifunctionality | Possesses both a terminal hydroxyl (-OH) group and an acetate ester group. | Allows it to act as both a hydrogen bond donor and acceptor. |
| Amphipathic Nature | Contains both hydrophilic (ether, hydroxyl) and hydrophobic (ethyl, acetate) regions. | Capable of dissolving a broad spectrum of polar and non-polar reactants and reagents. |
| Intermolecular Forces | Capable of hydrogen bonding and van der Waals interactions. | Enhances the solubility of complex starting materials, leading to more efficient reactions. |
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role as a solvent, 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate is a significant intermediate in multi-step synthetic pathways. Its two distinct functional groups—the hydroxyl and the ester—can be selectively modified, allowing it to serve as a foundational building block for more elaborate molecules.
Precursor in Pharmaceutical Synthesis
A precursor is a compound that participates in a chemical reaction that produces another compound. unodc.orgwikipedia.org The structure of this compound makes it a valuable precursor in the pharmaceutical industry. Its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are used to synthesize non-sedating antihistamines and have been identified as important intermediates for anti-AIDS drugs. google.comgoogle.com The ability to use this compound to introduce short, flexible, hydrophilic spacers into a drug's structure is a key aspect of its utility.
Building Block for Polymer-Drug Conjugates (e.g., nitric oxide-releasing polymers via derivatives)
The compound serves as a polyethylene (B3416737) glycol (PEG)-based linker, a critical component in the development of advanced drug delivery systems. chemicalbook.com Polymer-drug conjugates are designed to improve the therapeutic profile of a drug, and PEG chains are often used to enhance solubility and prolong circulation time. nih.govnih.gov
Derivatives of this compound can be incorporated into polymers that are designed to release therapeutic agents like nitric oxide (NO). Furoxans, a class of NO-releasing compounds, have been conjugated to PEG backbones to create polymers that release NO in response to specific biological triggers. rsc.org The use of a PEG-based building block, structurally related to this compound, helps to mitigate issues associated with low molecular weight drugs and improves their targeted delivery. nih.govrsc.org
Ligand Modification in Receptor Research (e.g., dopamine (B1211576)/serotonin (B10506) transporter inhibitors via derivatives)
In neuropharmacology, the precise targeting of receptors like the dopamine transporter (DAT) and serotonin transporter (SERT) is crucial for treating a range of neuropsychiatric disorders. nih.govnih.gov The development of selective inhibitors often involves modifying known ligands to improve their binding affinity and specificity.
The structure of this compound is ideal for use as a linker or spacer in the synthesis of such modified ligands. Its flexible ether chain can be used to connect a pharmacophore (the active part of the molecule) to another functional group or to alter the distance and orientation of the pharmacophore relative to the receptor's binding pocket. This strategic modification can differentiate a compound's activity, for instance, turning a substrate into an inhibitor by altering how it interacts with the transporter's domains. nih.gov While not directly a ligand itself, its derivatives serve as scaffolds to build complex molecules for probing these critical biological targets.
| Role as Intermediate | Application Area | Synthetic Contribution |
| Pharmaceutical Precursor | Antiviral and Antihistamine Drugs | Forms a key part of the molecular backbone for certain APIs. google.comgoogle.com |
| PEG Linker | PROTACs and Drug Delivery | Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.com |
| Building Block | Polymer-Drug Conjugates | Forms hydrophilic polymer chains for nitric oxide-releasing therapies. nih.govrsc.org |
| Ligand Spacer | Receptor Research | Provides a flexible linker to modify ligands for transporters like SERT and DAT. nih.govnih.gov |
Utilization in Biochemical Assay Development and Biological Sample Processing
The development of robust biochemical assays is fundamental to drug discovery, enabling the high-throughput screening of large numbers of compounds against biological targets. evotec.com These assays measure the binding of a compound or its effect on the activity of a target molecule, such as an enzyme. evotec.comnuvisan.com
While not typically the final active component, this compound and similar molecules serve as crucial starting materials for synthesizing libraries of compounds that are then evaluated in these assays. For example, it has been used in the synthesis of pyrimidine (B1678525) acyclic nucleosides, which were subsequently tested for antiviral activity. Its utility in biological sample processing lies in its properties as a solvent, aiding in the extraction and derivatization of analytes from complex biological matrices to prepare them for analysis by techniques like gas or liquid chromatography.
Industrial Applications as a Solvent and Reagent
The compound this compound, also known as diethylene glycol monoacetate, is a versatile chemical owing to its bifunctional nature, possessing both ether and alcohol functionalities. This structure provides a unique balance of hydrophilic and hydrophobic properties, making it a valuable solvent in various industrial processes. Its utility is particularly notable in formulations requiring a solvent with good solvency for a range of substances, a moderate evaporation rate, and compatibility with both aqueous and organic media. myskinrecipes.comsolubilityofthings.com
Formulations in Coatings, Adhesives, and Inks
In the coatings, adhesives, and inks industries, the performance of the final product is heavily dependent on the solvent system used in its formulation. This compound serves as a highly effective solvent in these applications. myskinrecipes.com Its good solvency power allows it to dissolve a wide array of resins and binders, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. myskinrecipes.comatamanchemicals.com
One of the key attributes of this compound in paint and coating formulations is its ability to improve flow and leveling. myskinrecipes.com The moderate evaporation rate ensures that the coating does not dry too quickly, allowing for a smooth, uniform finish and preventing defects such as "blushing" in lacquers. myskinrecipes.comdcceew.gov.au This controlled evaporation is crucial for achieving high-gloss finishes in applications like automotive and furniture spray paints. atamanchemicals.comlingnacn.comwikipedia.org
In printing inks, the compound's ability to dissolve various dyes and resins is essential. atamanchemicals.comatamanchemicals.com It can also be used to adjust the viscosity of the ink, ensuring proper application and print quality. atamanchemicals.com Similarly, in adhesive formulations, it helps to dissolve the active polymers and control the drying time, ensuring a strong bond. myskinrecipes.comsolubilityofthings.com The hydrophilic nature of the molecule also makes it suitable for use in water-reducible systems. myskinrecipes.com
Table 1: Key Properties of this compound for Formulation Applications
| Property | Value/Description | Significance in Formulations |
| Molecular Formula | C₆H₁₂O₄ | Influences solubility and physical properties. myskinrecipes.com |
| Solvency | Good for a wide range of polar and non-polar substances. myskinrecipes.com | Enables the dissolution of various resins, binders, and dyes. atamanchemicals.comatamanchemicals.com |
| Evaporation Rate | Moderate | Improves flow and leveling of coatings; prevents rapid drying and defects. myskinrecipes.com |
| Miscibility | Miscible with water and common organic solvents. atamanchemicals.com | Allows for use in diverse solvent systems, including water-reducible ones. myskinrecipes.com |
| Odor | Faint, pleasant | Favorable for use in consumer and industrial products. solubilityofthings.com |
Role in Cleaning Agent and Personal Care Product Manufacturing
The effective solvating power of this compound makes it a valuable component in the manufacturing of cleaning agents and degreasers. myskinrecipes.com Its ability to dissolve oils, resins, grease, and waxes contributes to its efficacy in a variety of cleaning products. myskinrecipes.comatamanchemicals.com It is utilized in formulations for industrial and household cleaners, including varnish removers and solutions for degreasing hard surfaces like metal and glass. myskinrecipes.comatamanchemicals.comlingnacn.comatamanchemicals.com The compound's coupling ability, a characteristic of glycol ethers, enhances the performance and improves the shelf stability of cleaning products. atamanchemicals.com
In the personal care and cosmetics sector, related glycol ethers are used for their properties as cleansing agents, emulsifiers, skin conditioners, and surfactants. atamanchemicals.comchemimpex.com Given its structural similarities, this compound has potential applications in these areas. Its ability to act as a solvent and its hydrophilic nature could be beneficial in cosmetic formulations, where it may help to dissolve active ingredients and improve the texture and moisturizing properties of creams and lotions. chemimpex.com
Table 2: Applications in Cleaning and Personal Care
| Sector | Application | Function of this compound |
| Industrial & Household Cleaning | All-purpose cleaners, degreasers, varnish removers. myskinrecipes.comatamanchemicals.com | Acts as a powerful solvent to dissolve oils, grease, waxes, and other soils. myskinrecipes.comatamanchemicals.com |
| Hard surface cleaners (metal, glass). atamanchemicals.comlingnacn.com | Provides effective solvating power for surface cleaning. myskinrecipes.com | |
| Personal Care & Cosmetics | Potential use in creams, lotions, and cleansers. chemimpex.com | May function as a solvent, humectant, and emulsifier, contributing to product texture and performance. chemimpex.com |
Environmental Fate and Degradation Pathways
Atmospheric Behavior and Phototransformation
Once released into the atmosphere, 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate (B1210297) is expected to exist predominantly in the vapor phase. The primary degradation pathway in the atmosphere is through reaction with photochemically generated hydroxyl (OH) radicals. For the structurally similar compound, ethylene (B1197577) glycol monoethyl ether acetate, the estimated atmospheric half-life due to this reaction is approximately 1.2 days. taylorfrancis.com This suggests that 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate is not persistent in the atmosphere and is unlikely to undergo long-range transport.
The phototransformation process involves the abstraction of a hydrogen atom by a hydroxyl radical, initiating a series of oxidation reactions. While specific transformation products for this compound have not been detailed in the available literature, the degradation of related glycol ethers typically leads to the formation of aldehydes, carboxylic acids, and smaller glycol fragments.
| Parameter | Value/Description | Source |
| Primary Atmospheric Degradation Pathway | Reaction with hydroxyl (OH) radicals | Inferred from related compounds |
| Estimated Atmospheric Half-life | ~1.2 days (based on ethylene glycol monoethyl ether acetate) | taylorfrancis.com |
Aquatic Degradation Mechanisms
The fate of this compound in aquatic environments is primarily influenced by hydrolysis and biodegradation.
As an ester, this compound is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the ester bond. This reaction breaks the compound down into triethylene glycol and acetic acid. The rate of hydrolysis is influenced by factors such as pH and temperature, with faster degradation typically occurring under alkaline or acidic conditions compared to neutral pH. For instance, the related compound 2-ethoxyethyl acetate is known to be rapidly metabolized to 2-ethoxyethanol (B86334) via hydrolysis in biological systems, indicating the lability of the ester linkage. wikipedia.org
Biodegradation is expected to be a significant degradation pathway for this compound in water. Studies on similar compounds, such as ethylene glycol monoethyl ether acetate, have shown them to be readily biodegradable. taylorfrancis.com The biodegradation of glycols like triethylene glycol has been observed in river water, with degradation rates dependent on the microbial population and temperature. documentsdelivered.com The process likely involves microbial enzymes that catalyze the hydrolysis of the ester bond, followed by the oxidation and cleavage of the ether linkages, ultimately leading to the formation of smaller, more readily metabolized compounds, and eventually carbon dioxide and water. researchgate.net
| Degradation Process | Description | Influencing Factors |
| Hydrolysis | Cleavage of the ester bond by water to form triethylene glycol and acetic acid. | pH, Temperature |
| Biodegradation | Microbial breakdown of the molecule. Considered a primary degradation pathway. | Microbial population, Temperature, Oxygen levels |
Terrestrial Degradation and Soil Interactions
In the terrestrial environment, the primary degradation mechanism for this compound is expected to be microbial degradation.
A wide variety of microorganisms present in soil, including bacteria and fungi, have the enzymatic capability to degrade complex organic molecules. nih.govnih.gov These microorganisms are primarily responsible for the breakdown of organic compounds in the environment. iastate.edu For a compound like this compound, soil microbes would likely first hydrolyze the ester linkage. The resulting triethylene glycol can then be further degraded by aerobic microorganisms. researchgate.net Studies on the biodegradation of herbicides with ether linkages, such as 2,4-D, have demonstrated the capacity of soil microbial communities to cleave these bonds, suggesting a similar fate for the ether linkages in the glycol chain of this compound. nih.govfrontiersin.org
Environmental Distribution and Transport Processes
The distribution and transport of this compound in the environment are dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Based on its structure, the compound is expected to be highly soluble in water. Related glycol ethers and their acetates are completely miscible or have high water solubility. taylorfrancis.com This high water solubility, combined with a low octanol-water partition coefficient (log Kow), suggests a low potential for bioaccumulation in aquatic organisms.
The mobility of the compound in soil is determined by its soil adsorption coefficient (Koc), which describes its tendency to bind to organic matter in soil. ecetoc.orgchemsafetypro.com Compounds with low Koc values are generally mobile in soil and can potentially leach into groundwater. chemsafetypro.com Given the high water solubility of related glycol ethers, it is anticipated that this compound would have a low Koc value and thus be highly mobile in soil. taylorfrancis.comtaylorfrancis.com The Henry's Law Constant, which relates a chemical's partial pressure in air to its concentration in water, is expected to be low for this compound, indicating that volatilization from water or moist soil surfaces is not a significant transport process. taylorfrancis.com
| Property | Predicted Value/Behavior | Implication for Environmental Transport |
| Water Solubility | High | Tends to remain in the aqueous phase. |
| Soil Adsorption Coefficient (Koc) | Low (inferred) | High mobility in soil; potential to leach into groundwater. taylorfrancis.comtaylorfrancis.com |
| Octanol-Water Partition Coefficient (log Kow) | Low (inferred) | Low potential for bioaccumulation. |
| Henry's Law Constant | Low (inferred) | Volatilization from water and moist soil is not a significant process. taylorfrancis.com |
Adsorption/Desorption Phenomena
The mobility of this compound in the terrestrial environment is largely determined by its tendency to adsorb to soil and sediment particles. This behavior is scientifically quantified by the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com A high Koc value indicates that the chemical is likely to be strongly bound to soil and organic matter, making it less mobile, whereas a low value suggests higher mobility and a greater potential to leach into groundwater. chemsafetypro.com
The structure of this compound, with its ether linkages, terminal hydroxyl group, and ester group, suggests a high degree of polarity and water solubility. chemeo.com Generally, compounds with high water solubility and low octanol-water partition coefficients (Kow) tend to have low Koc values, indicating weak adsorption to soil organic carbon. ecetoc.orgepa.gov The calculated octanol-water partition coefficient (log Kow) for this compound is -0.408, and the logarithm of its water solubility (log10WS) is 0.60 mol/L. chemeo.com These values suggest that the compound is hydrophilic and would not be expected to strongly adsorb to soil.
Based on its structural characteristics—specifically the presence of multiple polar ether and hydroxyl functional groups which enhance water solubility—the soil adsorption coefficient (Koc) for this compound is expected to be low. This would classify it as having very high to high mobility in soil. Consequently, if released to soil, it is expected to exhibit significant leaching potential. The processes of adsorption are also likely to be reversible, meaning the compound can desorb from soil particles back into the soil water.
| Parameter | Estimated Value/Classification | Basis of Estimation |
|---|---|---|
| log Kow | -0.408 | Calculated Property chemeo.com |
| Water Solubility | High (log10WS = 0.60 mol/L) | Calculated Property chemeo.com |
| Soil Adsorption Coefficient (Koc) | Low (Predicted) | Based on high water solubility and low log Kow chemsafetypro.comecetoc.org |
| Soil Mobility | High to Very High (Predicted) | Based on low predicted Koc value chemsafetypro.com |
Air-Water Partitioning (Henry's Law Constant)
The tendency of a chemical to partition between water and air is described by its Henry's Law constant (H). This value is crucial for assessing the potential for volatilization from water bodies or moist soil surfaces into the atmosphere. epa.gov A high Henry's Law constant indicates a greater tendency for a substance to move from water to air, while a low value suggests it will preferentially remain in the aqueous phase. nih.gov
As with the soil adsorption coefficient, experimental data for the Henry's Law constant of this compound is limited. Estimation methods, such as the group and bond contribution methods available in the EPA's EPI Suite™ (HENRYWIN™), can provide reliable predictions. chemistryforsustainability.orgepa.govethz.ch
The chemical structure of this compound, characterized by its high polarity, low vapor pressure, and high water solubility, strongly suggests that its Henry's Law constant will be very low. For structurally similar compounds, such as triethylene glycol, the estimated Henry's Law constant is exceptionally low (e.g., 3.2 x 10⁻¹¹ atm-m³/mole), indicating it is essentially nonvolatile from water surfaces. nih.gov Given the structural similarities and comparable physicochemical properties, this compound is also expected to have a very low Henry's Law constant.
This low volatility indicates that if the compound is released into water, it will tend to remain in the water column rather than volatilizing into the atmosphere. Similarly, volatilization from moist soil surfaces is not expected to be a significant environmental fate process.
| Parameter | Estimated Value/Classification | Basis of Estimation |
|---|---|---|
| Vapor Pressure | Low (Predicted) | Inferred from high boiling point and large molecular structure |
| Water Solubility | High | Based on polar functional groups and calculated log10WS chemeo.com |
| Henry's Law Constant (H) | Very Low (Predicted) | Based on high water solubility, low vapor pressure, and comparison to similar compounds like triethylene glycol epa.govnih.gov |
| Volatilization from Water | Not a significant fate process (Predicted) | Based on very low predicted Henry's Law Constant nih.gov |
Q & A
Q. What are the standard laboratory protocols for synthesizing 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate?
The synthesis typically involves sequential etherification and esterification reactions. A common approach begins with the reaction of ethylene glycol derivatives under acidic or catalytic conditions to form intermediate ethers, followed by acetylation using acetic anhydride or acetyl chloride. Purification steps, such as vacuum distillation or column chromatography, are critical to achieving high purity (>99%) .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
Key methods include:
- Gas Chromatography (GC) or HPLC with UV detection for purity assessment.
- FT-IR to verify ester (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups.
- NMR (¹H and ¹³C) to confirm molecular structure, with characteristic peaks for acetate methyl (~2.0 ppm) and hydroxyethoxy protons (~3.5–4.0 ppm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Use fume hoods and chemical-resistant gloves to minimize inhalation and dermal exposure.
- Adhere to occupational exposure limits (OELs) of ≤10 ppm (8-hour TWA) based on glycol ether acetate toxicity profiles.
- Implement medical surveillance for reproductive toxicity risks, including pre-conception counseling for exposed personnel .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) can model transition states and predict reaction kinetics. Coupling this with cheminformatics tools allows for high-throughput screening of catalysts (e.g., p-toluenesulfonic acid) and solvents. For example, simulations may reveal that polar aprotic solvents like DMF enhance acetylation yields by stabilizing intermediates .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Systematic validation is required:
- Cross-reference data from NIST Standard Reference Data (e.g., boiling point ~102°C ) with experimental measurements under controlled conditions.
- Analyze batch-specific impurities (e.g., residual ethylene glycol) via GC-MS, as these can alter solubility and thermal stability .
Q. What experimental strategies can elucidate the compound’s reactivity in complex biological systems?
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity with proteins, revealing interactions via hydrogen bonding and van der Waals forces.
- Metabolomic profiling (LC-MS) identifies hydrolysis products (e.g., 2-(2-hydroxyethoxy)ethanol) in cellular assays, informing toxicity mechanisms .
Q. How to design longitudinal studies on reproductive and developmental toxicity?
- Conduct in vivo rodent studies with exposure levels mimicking occupational settings (e.g., 5–20 mg/kg/day).
- Monitor fertility endpoints (e.g., sperm motility, ovarian follicle counts) and offspring viability.
- Compare results with structurally similar glycol ether acetates to establish structure-activity relationships .
Methodological Resources
- Synthesis Optimization : Utilize continuous flow reactors to improve scalability and reduce side-product formation .
- Toxicology : Apply OECD Test Guidelines (e.g., TG 414, 421) for standardized hazard assessment .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories like PubChem for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
